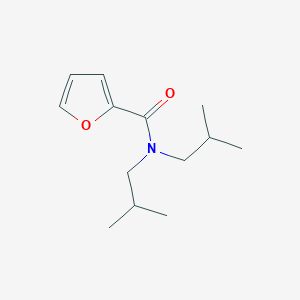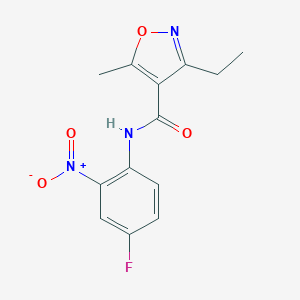
N-ethyl-3,4-dimethoxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3,4-dimethoxy-N-phenylbenzamide, also known as ethylone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that is often sold as a substitute for MDMA or ecstasy. Ethylone is a potent stimulant that produces effects similar to those of other amphetamines, including increased energy, euphoria, and heightened sensory perception.
Wirkmechanismus
The mechanism of action of N-ethyl-3,4-dimethoxy-N-phenylbenzamide is similar to that of other amphetamines, including the release of dopamine, norepinephrine, and serotonin in the brain. Ethylone acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and leading to increased levels of these chemicals in the brain. This results in the stimulation of the central nervous system and the production of the characteristic effects of N-ethyl-3,4-dimethoxy-N-phenylbenzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-3,4-dimethoxy-N-phenylbenzamide are similar to those of other amphetamines. Ethylone produces a range of effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and heightened sensory perception. However, the effects of N-ethyl-3,4-dimethoxy-N-phenylbenzamide are generally less intense and shorter-lasting than those of other amphetamines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-ethyl-3,4-dimethoxy-N-phenylbenzamide in lab experiments include its relatively low cost and ease of synthesis. It is also a potent stimulant that produces effects similar to those of other amphetamines, making it a useful tool for studying the mechanisms of action of these drugs. However, the limitations of using N-ethyl-3,4-dimethoxy-N-phenylbenzamide in lab experiments include its potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
There are many potential future directions for research on N-ethyl-3,4-dimethoxy-N-phenylbenzamide. One area of interest is the use of N-ethyl-3,4-dimethoxy-N-phenylbenzamide in the treatment of psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new synthetic cathinones that are more potent and longer-lasting than N-ethyl-3,4-dimethoxy-N-phenylbenzamide. Additionally, research on the long-term effects of N-ethyl-3,4-dimethoxy-N-phenylbenzamide use is needed to better understand the potential risks associated with this drug.
Synthesemethoden
Ethylone can be synthesized through a variety of methods, including reductive amination of 3,4-dimethoxyphenylacetone with ethylamine, or through the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine. The synthesis of N-ethyl-3,4-dimethoxy-N-phenylbenzamide is relatively simple and can be carried out using readily available starting materials.
Wissenschaftliche Forschungsanwendungen
Ethylone has been the subject of scientific research due to its potential use as a tool for studying the mechanisms of action of amphetamines and other stimulants. It has also been investigated for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
Produktname |
N-ethyl-3,4-dimethoxy-N-phenylbenzamide |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-ethyl-3,4-dimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-4-18(14-8-6-5-7-9-14)17(19)13-10-11-15(20-2)16(12-13)21-3/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
SGZHGDPRXWLZGA-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)



![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)





